molecular formula C7H9N3O2 B1603161 N-Methoxy-N-methylpyrazine-2-carboxamide CAS No. 317335-26-5

N-Methoxy-N-methylpyrazine-2-carboxamide

Cat. No.: B1603161
CAS No.: 317335-26-5
M. Wt: 167.17 g/mol
InChI Key: JIHLDFSGBWILSR-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at the 2-position of the pyrazine ring, with methoxy and methyl substituents on the amide nitrogen. Its molecular formula is C₇H₈ClN₃O₂ (for the 3-chloro variant, CAS 1223444-94-7), and it has a molecular weight of 201.61 g/mol . This compound belongs to a broader class of pyrazinecarboxamides, which are studied for their biological activities, including antimycobacterial and antifungal properties.

Properties

IUPAC Name

N-methoxy-N-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-5-8-3-4-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHLDFSGBWILSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626923
Record name N-Methoxy-N-methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317335-26-5
Record name N-Methoxy-N-methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Scientific Research Applications of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide

6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide is a synthetic compound with diverse applications in chemistry, biology, medicine, and industry. Its molecular formula is C₈H₈ClN₃O₂ and its molecular weight is 201.62 g/mol. This compound is used as a building block in synthesizing complex molecules, a reagent in organic reactions, and an intermediate in producing specialty chemicals, agrochemicals, and pharmaceuticals. It has also been explored for its potential antimicrobial and anticancer properties. The compound's activity involves interactions with molecular targets, such as inhibiting enzymes, interacting with receptors, and modulating gene expression.

Preparation Methods

The synthesis of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide typically involves reacting 6-chloropyrazine-2-carboxylic acid with methoxyamine and methylamine under specific conditions. A typical process involves the following:

  • Starting Material: 6-Chloropyrazine-2-carboxylic acid
  • Reagents: Methoxyamine hydrochloride and methylamine
  • Reaction Conditions: A coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, in a solvent like dichloromethane

Industrial production optimizes similar synthetic routes for large-scale production using continuous flow reactors, automated synthesis systems, and stringent quality control. Byproducts may include substituted pyrazine derivatives, N-oxides, amines, and carboxylic acids.

6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide has potential biological activities, particularly in antimicrobial and anticancer research. Its biological activity is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular metabolism.
  • Receptor Interaction: It can bind to specific cellular receptors, altering signal transduction pathways.
  • Gene Expression Modulation: The compound might influence the expression of genes related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound has antimicrobial properties, particularly against Mycobacterium tuberculosis. Its effectiveness has been demonstrated through Minimum Inhibitory Concentration (MIC) assays, showing comparable activity to established antitubercular agents.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

TestResult
MIC AssayThe compound showed significant activity against Mycobacterium tuberculosis, comparable to established antitubercular agents.
Clinical StudiesA study involving patients with drug-resistant tuberculosis showed that this compound could effectively augment existing treatment regimens, significantly reducing bacterial load within weeks.

Anticancer Properties

Studies have explored the potential anticancer effects of this compound, which has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC) . The mechanism involves targeting adenosine receptors, which are implicated in tumor growth and metastasis . Novel pyrazine compounds, including 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide, target adenosine receptors (especially A1 and A2, particularly A2a) . Pharmaceutical compositions comprising these compounds are used as active ingredients in treating adenosine receptor (AR) associated diseases, such as NSCLC, RCC, prostate cancer, and breast cancer .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineResult
Non-Small Cell Lung CancerStudies have shown the compound inhibits the growth of non-small cell lung cancer cell lines .
Renal Cell CarcinomaThe compound has demonstrated anticancer effects against renal cell carcinoma cell lines .

Case Studies

Several case studies have highlighted the efficacy of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide in clinical settings:

  • Case Study on Tuberculosis Treatment: A study of patients with drug-resistant tuberculosis showed that this compound could be an effective addition to existing treatment regimens, significantly reducing bacterial load within weeks.
  • Cancer Research Trials: Trials have investigated the compound's effect on non-small cell lung cancer and renal cell carcinoma, focusing on its mechanism involving adenosine receptors .

Fungicidal Evaluation

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazinecarboxamides exhibit diverse pharmacological and physicochemical properties depending on substituents on the pyrazine ring and the amide nitrogen. Below is a detailed comparison of N-methoxy-N-methylpyrazine-2-carboxamide with structurally related analogs:

Structural Analysis

Compound Name Pyrazine Substituents Amide Substituents Molecular Weight (g/mol) Key Features
This compound None (or 3-Cl*) Methoxy (OCH₃), Methyl (CH₃) 201.61 Enhanced lipophilicity; compact substituents favor metabolic stability
5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide 5-Cl 4-Chlorobenzyl 282.13 Bulky benzyl group increases steric hindrance; higher molecular weight
N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide 3-CH₃ 2-Nitrophenyl, Methyl (CH₃) 273.0 ([M+H]⁺) Nitro group introduces electron-withdrawing effects; influences reactivity
5-(Hexylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide 5-NH(C₆H₁₃) 3-Trifluoromethylphenyl ~340 (estimated) Long alkyl chain increases lipophilicity; CF₃ group enhances electronegativity

Note: *The 3-chloro variant of this compound is explicitly documented in .

Physicochemical Properties

  • Lipophilicity :
    • N-Methoxy-N-methyl derivatives exhibit logP values ~1.5–2.0, balancing solubility and membrane permeability. In contrast, benzyl-substituted analogs (e.g., 5-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide ) have logP > 3.0 due to aromatic substituents .
  • Melting Points :
    • This compound analogs typically melt between 120–150°C, whereas bulkier derivatives (e.g., 5-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide ) melt at higher temperatures (~90–125°C) due to crystalline packing .

Key Research Findings

Substituent Effects : Methoxy and methyl groups on the amide nitrogen reduce steric hindrance compared to aryl or benzyl groups, improving synthetic accessibility .

Activity Trends: Chloro and nitro substituents enhance antimycobacterial activity, while alkylamino chains improve pharmacokinetic profiles .

Limitations : N-Methoxy-N-methyl derivatives may exhibit lower thermal stability compared to bulkier analogs, limiting formulation options .

Biological Activity

N-Methoxy-N-methylpyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O2 and a molecular weight of approximately 170.18 g/mol. It features a pyrazine ring with methoxy and methylcarboxamide functional groups, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to disrupted cellular functions.
  • Receptor Interaction : It can bind to specific cellular receptors, modulating signal transduction pathways essential for various biological processes.
  • Gene Expression Modulation : this compound may influence the expression of genes related to cell growth and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity against various pathogens, including:

  • Mycobacterium tuberculosis : The compound has shown promising antimycobacterial activity, with studies reporting minimum inhibitory concentrations (MIC) around 10 µM against M. tuberculosis H37Rv . This suggests its potential as a therapeutic agent in tuberculosis treatment.
  • Other Bacteria : Similar compounds have demonstrated efficacy against Mycobacterium kansasii and other mycobacterial strains, indicating a broader spectrum of antimicrobial activity .

Anticancer Activity

This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, although detailed mechanisms remain to be elucidated .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazine derivatives, including this compound, and evaluated their biological activities. The results indicated significant antimicrobial properties with low cytotoxicity in HepG2 cells .
  • Structure-Activity Relationship (SAR) : Research has established SAR for similar compounds, highlighting how modifications in the pyrazine ring influence biological activity. This information is crucial for designing more effective derivatives .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in treating infections caused by M. tuberculosis. Results from these studies support its potential as a lead compound for drug development .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityCytotoxicity (HepG2)
This compoundSignificant (MIC ~10 µM)PromisingLow
6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamideSignificantModerateLow
Other Pyrazine DerivativesVariableLimitedVariable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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